![molecular formula C18H19ClFN3O B2891412 N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 882081-57-4](/img/structure/B2891412.png)
N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains chlorophenyl and fluorophenyl groups .
Molecular Structure Analysis
The molecule contains a piperazine ring, which is a heterocyclic amine, attached to a 4-chlorophenyl group and a 4-fluorophenyl group via an acetamide linkage . The presence of the chlorine and fluorine atoms suggests that the compound might have interesting electronic properties due to the electronegativity of these halogens .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure . The presence of the halogens and the piperazine ring suggest that it might have a relatively high molecular weight and could be quite polar .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Molecular docking studies suggest these compounds may serve as leads for designing anticancer molecules due to their significant activity and docking scores within the binding pocket of targeted proteins (Mehta et al., 2019).
Antimicrobial and Anticancer Potentials
These derivatives exhibit remarkable antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, and show good anticancer activity, although lower than standard drugs such as 5-fluorouracil and tomudex. This highlights their potential as therapeutic agents in treating microbial infections and cancer (Mehta et al., 2019).
X-ray Powder Diffraction Characterization
N-derivatives of similar compounds have been characterized by X-ray powder diffraction, marking them as potential pesticides. This characterization includes experimental peak positions, relative intensities, d values, Miller indices, and unit-cell parameters, underscoring the utility of these derivatives in agricultural applications (Olszewska et al., 2011).
Antiproliferative Activity through VEGFR-2-TK Inhibition
A series of acetamide derivatives has shown higher anticancer activity than their precursors, with some exhibiting cytotoxic activity surpassing Staurosporine against breast cancer T-47D cell line. These compounds also showed inhibitory activity comparable to Sorafenib, a known cancer treatment, against VEGFR-2, indicating their potential in cancer therapy through targeted inhibition of cancer cell growth pathways (Hassan et al., 2021).
Synthesis and Evaluation as CNS Agents
New N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have been synthesized and evaluated for their central nervous system (CNS) activities. Molecular docking studies revealed that these compounds dock into the GABAA receptor binding pocket, suggesting their potential as anxiolytic and skeletal muscle relaxant agents (Verma et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1-(4-chlorophenyl)piperazine , have been found to interact with the serotonin receptor Htr3a . This receptor plays a crucial role in the transmission of signals in the nervous system.
Biochemical Pathways
Given its potential interaction with the serotonin receptor, it can be inferred that this compound may influence serotonin signaling pathways, which are involved in various physiological processes, including mood regulation, gastrointestinal motility, and cardiovascular function .
Result of Action
Compounds with similar structures have been found to exhibit anticancer activity, inducing apoptosis in cancer cells
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-14-1-5-16(6-2-14)21-18(24)13-22-9-11-23(12-10-22)17-7-3-15(20)4-8-17/h1-8H,9-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIBVBMSBIXJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

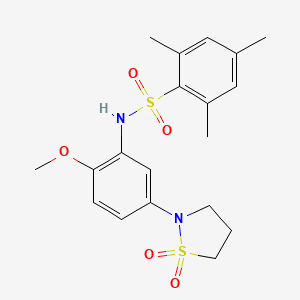
![3-[(4-Chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2891330.png)
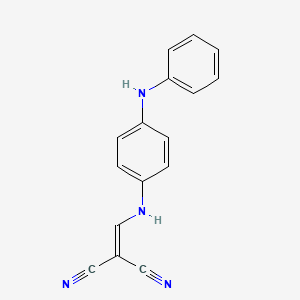
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2891332.png)


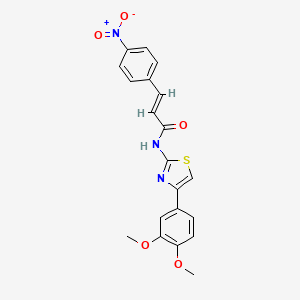
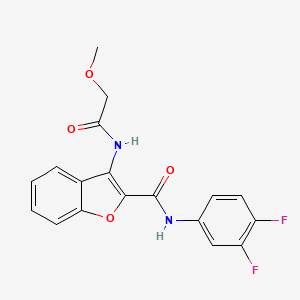
![N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2891343.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylate](/img/structure/B2891345.png)
![N-(3,5-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2891346.png)
![[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid](/img/structure/B2891347.png)
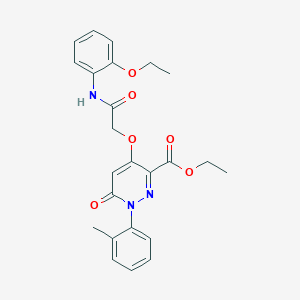
![N-(1-cyanocyclohexyl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide](/img/structure/B2891351.png)